N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring, a methoxyphenyl group, and a propoxybenzamide moiety
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylamine with 2,6-dimethylbenzotriazole-5-carboxylic acid, followed by the introduction of a propoxybenzamide group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzotriazole ring and methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can bind to metal ions, affecting the activity of metalloenzymes. Additionally, the methoxyphenyl and propoxybenzamide groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide can be compared with other benzotriazole derivatives, such as:
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide: This compound has a similar structure but includes a nicotinamide group instead of a propoxybenzamide group.
5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles: These compounds share the methoxyphenyl group but differ in their core structures, which are indole and imidazole rings, respectively.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H24N4O3/c1-4-13-31-20-9-5-17(6-10-20)24(29)25-21-15-23-22(14-16(21)2)26-28(27-23)18-7-11-19(30-3)12-8-18/h5-12,14-15H,4,13H2,1-3H3,(H,25,29) |
InChI Key |
OEVGKJXBFAIDER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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